butyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Butyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the pyrroloquinoxaline family, which is characterized by a fused ring system combining pyrrole and quinoxaline moieties. The presence of a butyl ester group and an amino substituent further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions
Quinoxaline Core Formation: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a diketone, such as glyoxal, under acidic conditions.
Pyrrole Ring Formation: The pyrrole ring is introduced via a cyclization reaction involving an appropriate precursor, such as an α-amino ketone.
Functionalization: The final steps involve the introduction of the butyl ester group and the amino substituent. This can be achieved through esterification and amination reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the quinoxaline ring to a dihydroquinoxaline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Butyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has found applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of butyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Butyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared with other pyrroloquinoxaline derivatives, such as:
Butyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: .
Butyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: .
Butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: .
These compounds share a similar core structure but differ in their substituents, which can significantly influence their chemical properties and biological activities. The unique combination of the cyclohexyl group and the butyl ester in this compound may confer distinct advantages in terms of stability, solubility, and target specificity.
Properties
Molecular Formula |
C21H26N4O2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
butyl 2-amino-1-cyclohexylpyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C21H26N4O2/c1-2-3-13-27-21(26)17-18-20(24-16-12-8-7-11-15(16)23-18)25(19(17)22)14-9-5-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13,22H2,1H3 |
InChI Key |
OHOFJCFWQLSPBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4CCCCC4)N |
Origin of Product |
United States |
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